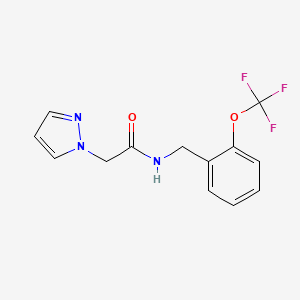

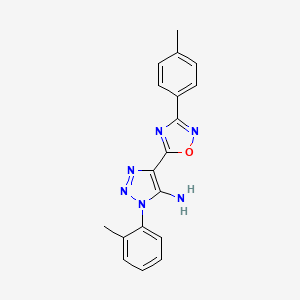

2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a benzyl group (a phenyl ring attached to a CH2 group), and a trifluoromethoxy group (a CF3 group attached to an oxygen atom) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using Rhodium(III)-catalyzed C-H bond functionalization . This method involves the reaction of a pyrazole compound with internal alkynes, providing a straightforward way for the divergent synthesis of either C-H alkenylation products or indazole products .Aplicaciones Científicas De Investigación

Synthesis and Coordination Complexes

Research has demonstrated the synthesis and characterization of pyrazole-acetamide derivatives, exploring their role in forming coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity due to their unique structural configurations and interactions, underlining the potential of pyrazole-acetamide derivatives in developing antioxidant agents. The study's findings highlight the effect of hydrogen bonding on the self-assembly process, showcasing the intricate molecular architecture and its implications for antioxidant capabilities (Chkirate et al., 2019).

Novel Derivative Synthesis and Structural Analysis

The unexpected synthesis of novel 2-pyrone derivatives, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, showcases the chemical versatility of pyrazole-acetamide frameworks. This research outlines the crystal structures, Hirshfeld surface analysis, and computational studies of these compounds, offering insights into their potential applications in material science and drug design due to their distinct molecular interactions and stability properties (Sebhaoui et al., 2020).

Antagonist Radioligand for A2B Adenosine Receptors

MRE 2029-F20, a compound related to the pyrazole-acetamide class, has been identified as a selective antagonist ligand for A2B adenosine receptors. This compound's development as a radioligand offers a valuable tool for the pharmacological characterization of the human A2B adenosine receptor subtype, potentially contributing to therapeutic strategies targeting various physiological processes mediated by these receptors (Baraldi et al., 2004).

Antitumor and Antioxidant Evaluations

Investigations into N-substituted-2-amino-1,3,4-thiadiazoles, derived from pyrazole-acetamide interactions, have revealed promising antitumor and antioxidant activities. These findings underscore the potential of pyrazole-acetamide derivatives in medicinal chemistry, particularly in designing new therapeutic agents targeting cancer and oxidative stress-related diseases (Hamama et al., 2013).

Antipsychotic Agent Development

The synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, derived from pyrazole-acetamide chemistry, has led to compounds exhibiting antipsychotic-like profiles in behavioral animal tests. These compounds do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drug development, which could offer alternatives to current treatments with reduced side effects (Wise et al., 1987).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The compound has been described in the context of Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Biochemical Pathways

The rhodium (iii) catalyzed reaction suggests that it may be involved in the modification of organic compounds through c–h bond functionalization .

Result of Action

The compound’s role in Rhodium (III) catalyzed C–H bond functionalization suggests that it may contribute to the synthesis of other organic compounds .

Action Environment

The solvent-controlled nature of the rhodium (iii) catalyzed reaction suggests that the choice of solvent may influence the compound’s action .

Propiedades

IUPAC Name |

2-pyrazol-1-yl-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-5-2-1-4-10(11)8-17-12(20)9-19-7-3-6-18-19/h1-7H,8-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSMMOSJYPZJDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=CC=N2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2745521.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2745523.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2745528.png)

![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2745532.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)